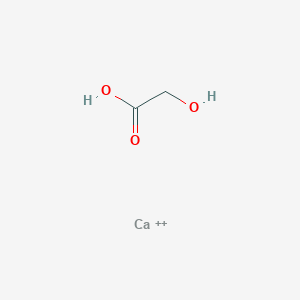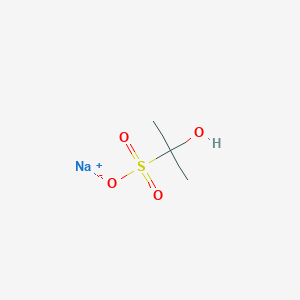
Calcium glycolate
Übersicht
Beschreibung
Calcium glycolate is a compound with the molecular formula C4H6CaO6 . It is also known as the calcium salt of hydroxyacetic acid . The average mass of calcium glycolate is 190.165 Da .
Molecular Structure Analysis
The molecular structure of calcium glycolate consists of four carbon atoms, six hydrogen atoms, one calcium atom, and six oxygen atoms .Physical And Chemical Properties Analysis
Calcium glycolate is a solid at 20 degrees Celsius . It has a molecular weight of 190.16 .Wissenschaftliche Forschungsanwendungen
-
Marine Biological Calcium
- Field : Biomedical Research and Health Care
- Application : Calcium derived from marine organisms is used as a supplement for human health, especially bone health .
- Method : Calcium enters the circulation through food or calcium supplements, and a dynamic balance is maintained between blood and bone calcium .
- Results : An increasing number of people continue to face calcium deficiency and diseases associated with calcium deficiency .
-
Transition Metal Glycolates
- Field : Coordination Chemistry
- Application : Glycolic acid, which can act as a versatile ligand in coordination chemistry, is used to synthesize transition metal glycolates .
- Method : The synthesis, characterization, and thermal behavior of some transition metal glycolates were investigated employing simultaneous thermogravimetry and differential thermal analysis .
- Results : The results provided information concerning the composition, dehydration, thermal stability, thermal decomposition, and identification of the gaseous products evolved during the thermal decomposition of these compounds .
-
Microbial Induced Calcium Carbonate Precipitation (MICP)
- Field : Environmental Engineering
- Application : MICP is a ground improvement technique that increases the strength and stiffness of granular soils .
- Method : The method involves the injection of microorganisms and a cementation solution into the soil .
- Results : The process results in the precipitation of calcium carbonate, which binds the soil particles together, increasing the strength and stiffness of the soil .
-
Calcium Gluconate in Dietary Supplements
- Field : Nutrition and Health Care
- Application : Calcium gluconate is used as a mineral supplement when there is insufficient calcium in the diet . It is found in a variety of supplements and vitamins .
- Method : Calcium gluconate can be taken orally as a supplement .
- Results : Supplementation may be done to treat or prevent osteoporosis or rickets, consequences of hypocalcemia .
-
Calcium Gluconate in Medical Treatment
- Field : Medicine
- Application : Calcium gluconate is used as a medication by injection into a vein to treat low blood calcium, high blood potassium, and magnesium toxicity .
- Method : It is used by injection into a vein .
- Results : It helps in treating conditions like hypocalcemia, hyperkalemia, and magnesium toxicity .
-
Conservation of Limestone Relics
- Field : Conservation Science
- Application : A novel calcium carbonate coating was prepared to conserve limestone relics with a gypsum crust .
- Method : In the preparation process, a solution of calcium hydroxy glycolate/urea was introduced into the gypsum crust and then transformed controllably into calcium carbonate when enough water was provided .
- Results : The gypsum crust was thus immersively coated by the newly produced calcium carbonate and protected from the damage of water erosion .
-
Formation of Calcium Glycolate Crystals
- Field : Chemistry
- Application : When glycolate forms a compound with calcium ions (Ca2+), it results in the formation of calcium glycolate .
- Method : This compound typically appears in the form of white crystals .
- Results : Calcium glycolate is sparingly soluble in water, meaning it does not dissolve easily .
Safety And Hazards
Calcium glycolate should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and personal protective equipment should be used as required .
Relevant Papers Several papers have been published on the topic of calcium glycolate. For example, a paper titled “A novel immersive calcium carbonate coating for conservation of limestone relics with a gypsum crust” discusses the use of calcium glycolate for the conservation of limestone relics . Another paper titled “Preparation of Infiltrating Calcium Carbonate Layer in Gypsum Substrate Using Novel Calcium Precursor: The Implication for the Protection of the Surface Weathered Carbonate Heritages from Water Erosion Damage” also discusses similar applications .
Eigenschaften
IUPAC Name |
calcium;2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O3.Ca/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRHZFQUDFAQEQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890534 | |
| Record name | Calcium glycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium glycolate | |
CAS RN |
996-23-6 | |
| Record name | Calcium glycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-hydroxy-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium glycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium bis(hydroxyacetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM GLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W192E4Y74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















